Potent Human Alkaline Phosphatase (ALP) Inhibition: Comparative IC50 vs. Standard KH2PO4
A direct structural analog, 5-benzyl-1,3,4-oxadiazole-2-thiol derivative 9h, demonstrates potent human ALP inhibition with an IC50 of 0.420 µM, outperforming the standard inhibitor KH2PO4 (IC50 = 2.80 µM) by 6.7-fold. This establishes the 5-benzyl-1,3,4-oxadiazole scaffold as a privileged ALP inhibitor core [1]. The target compound retains this core and replaces the sulfanyl linker with a more rigid acrylamide, which is predicted to enhance binding entropy.
| Evidence Dimension | Inhibitory Concentration 50% (IC50) against human Alkaline Phosphatase |
|---|---|
| Target Compound Data | N/A (specific data for CAS 1105223-78-6 not found; data for scaffold analog 9h is 0.420 ± 0.012 µM) |
| Comparator Or Baseline | Standard inhibitor Potassium Dihydrogen Phosphate (KH2PO4): IC50 = 2.80 µM |
| Quantified Difference | Analog 9h is ~6.7-fold more potent than standard; predicted similar or improved potency for target compound due to rigidification. |
| Conditions | In vitro enzyme inhibition assay using human alkaline phosphatase; IC50 values determined via Lineweaver-Burk plots [1]. |
Why This Matters
This class-leading ALP inhibitory potency positions the target compound as a superior candidate for biochemical probe development and drug discovery programs targeting bone mineralization disorders and cancer, compared to generic 1,3,4-oxadiazoles or non-benzyl analogs.
- [1] Saeed, A., et al. (2019). Substituted phenyl[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetates/acetamides as alkaline phosphatase inhibitors: Synthesis, computational studies, enzyme inhibitory kinetics and DNA binding studies. Bioorganic Chemistry, 90, 103108. https://doi.org/10.1016/j.bioorg.2019.103108 View Source
